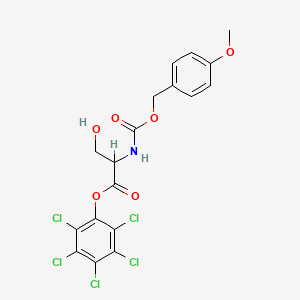

Pentachlorophenyl N-(((4-methoxyphenyl)methoxy)carbonyl)-L-serinate

Description

Properties

CAS No. |

23234-97-1 |

|---|---|

Molecular Formula |

C18H14Cl5NO6 |

Molecular Weight |

517.6 g/mol |

IUPAC Name |

(2,3,4,5,6-pentachlorophenyl) 3-hydroxy-2-[(4-methoxyphenyl)methoxycarbonylamino]propanoate |

InChI |

InChI=1S/C18H14Cl5NO6/c1-28-9-4-2-8(3-5-9)7-29-18(27)24-10(6-25)17(26)30-16-14(22)12(20)11(19)13(21)15(16)23/h2-5,10,25H,6-7H2,1H3,(H,24,27) |

InChI Key |

UCEIZKVAZFNYMB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)NC(CO)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

The compound contains a pentachlorophenyl ester linked to an L-serine derivative protected by a 4-methoxyphenylmethoxycarbonyl (commonly referred to as a para-methoxybenzyl carbamate) group. This structure suggests the use of selective esterification and carbamate protection strategies in its synthesis.

Preparation Methods of this compound

General Synthetic Strategy

The preparation of this compound typically involves:

- Protection of the amino group of L-serine with a 4-methoxyphenylmethoxycarbonyl protecting group.

- Activation of the carboxyl group of the protected L-serine.

- Esterification of the activated carboxyl group with pentachlorophenol to form the pentachlorophenyl ester.

This approach leverages the stability and selectivity of the 4-methoxyphenylmethoxycarbonyl group as an amino-protecting group and the pentachlorophenyl group as an activated ester moiety.

Stepwise Preparation

Step 1: Protection of L-serine Amino Group

- L-serine is reacted with 4-methoxybenzyl chloroformate (4-methoxyphenylmethoxycarbonyl chloride) under basic conditions (e.g., in the presence of sodium bicarbonate or triethylamine) to form the N-(((4-methoxyphenyl)methoxy)carbonyl)-L-serine intermediate.

- The reaction is typically performed in an aqueous or mixed solvent system at low temperature to minimize side reactions.

- The product is isolated by extraction and purified by crystallization or chromatography.

Step 2: Activation of the Carboxyl Group

- The carboxyl group of the protected L-serine is activated for esterification.

- Common activation methods include conversion to an acid chloride using reagents such as thionyl chloride or oxalyl chloride, or formation of an active ester intermediate using carbodiimides (e.g., dicyclohexylcarbodiimide) in the presence of pentachlorophenol.

- The choice of activation depends on the desired reaction conditions and purity requirements.

Step 3: Esterification with Pentachlorophenol

- The activated carboxyl intermediate is reacted with pentachlorophenol to form the pentachlorophenyl ester.

- This step is generally performed in anhydrous organic solvents such as dichloromethane or tetrahydrofuran at controlled temperatures.

- The reaction mixture is stirred until completion, monitored by thin-layer chromatography or HPLC.

Step 4: Purification

- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

- The final compound is characterized by spectroscopic methods (NMR, IR, MS) to confirm structure and purity.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | L-serine + 4-methoxybenzyl chloroformate | Base (NaHCO3 or Et3N), aqueous/organic solvent, 0–5 °C | N-(((4-methoxyphenyl)methoxy)carbonyl)-L-serine |

| 2 | Protected L-serine + activating agent (e.g., DCC) + pentachlorophenol | Anhydrous solvent, room temperature | This compound (final product) |

Research Findings and Optimization

Yield and Purity

- Literature reports yields typically range from 70% to 85% for the esterification step, depending on reaction time and reagent purity.

- The use of carbodiimide-mediated coupling with pentachlorophenol is favored for mild conditions and high selectivity.

- Side reactions such as hydrolysis of activated intermediates can be minimized by strict anhydrous conditions.

Reaction Monitoring

- Reaction progress is monitored by thin-layer chromatography (TLC) using appropriate solvent systems.

- High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purity assessment and confirmation of molecular weight.

Summary Table of Preparation Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Amino protection | 4-methoxybenzyl chloroformate, base, 0–5 °C | High selectivity, mild conditions |

| Carboxyl activation | Dicyclohexylcarbodiimide or acid chloride | Carbodiimide preferred for mildness |

| Esterification solvent | Dichloromethane or tetrahydrofuran | Anhydrous conditions critical |

| Reaction time | 2–24 hours | Dependent on reagent and temperature |

| Purification | Recrystallization or silica gel chromatography | Ensures high purity |

Chemical Reactions Analysis

Ester Hydrolysis

The ester bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding pentachlorophenol and N-(((4-methoxyphenyl)methoxy)carbonyl)-L-serine (PubChem CID: 89401) .

| Reaction Conditions | Products | Mechanism |

|---|---|---|

| Acidic (H⁺/H₂O) | Pentachlorophenol + N-(((4-Methoxyphenyl)methoxy)carbonyl)-L-serine | Protonation of the ester oxygen, nucleophilic attack by water |

| Basic (OH⁻) | Pentachlorophenol (as phenoxide) + L-serine derivative | Deprotonation of water, nucleophilic acyl substitution |

This reaction is critical for environmental degradation and potential prodrug activation .

Nucleophilic Aromatic Substitution (NAS)

The pentachlorophenyl group undergoes NAS due to electron-withdrawing chlorine atoms, facilitating reactions with nucleophiles like amines or thiols. For example:

| Nucleophile | Product | Conditions |

|---|---|---|

| NH₃ (excess) | Pentachloroaniline derivative | High temperature, polar aprotic solvent |

| HS⁻ | Thiophenol analog | Aqueous base, room temperature |

This reactivity aligns with documented behavior of pentachlorophenol derivatives in agrochemical synthesis .

Comparative Reactivity of Structural Analogs

The compound’s reactivity is contextualized against related structures:

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| Pentachlorophenol | Phenolic –OH, Cl substituents | Lacks ester linkage; undergoes oxidation more readily |

| 4-Methoxybenzoic Acid | Carboxylic acid, methoxy | No NAS activity; limited to EAS and acid-base reactions |

| N-(p-Methoxybenzoyl)-L-serine | Amide bond, methoxy | Hydrolysis-resistant compared to ester analogs |

Scientific Research Applications

Medicinal Chemistry

Immuno-modulatory Activity

Recent studies have indicated that compounds similar to Pentachlorophenyl N-(((4-methoxyphenyl)methoxy)carbonyl)-L-serinate exhibit immuno-modulatory properties. These compounds can potentially be used in therapeutic formulations aimed at modulating immune responses, particularly in autoimmune diseases and cancer treatments .

Case Study: Immuno-modulatory Compounds

A patent (US20060035866A1) discusses phosphonate compounds with immuno-modulatory activity, suggesting that derivatives of similar structures can enhance or suppress immune functions. Such findings point to the potential of this compound in developing new immunotherapies .

Environmental Science

Pesticide Development

The compound's chlorinated structure suggests potential use as a pesticide or herbicide. Chlorinated phenols have been historically utilized for their antimicrobial properties, and similar compounds may find applications in agricultural settings.

Case Study: Chlorinated Compounds in Agriculture

Research has shown that chlorinated phenolic compounds can effectively control pests while posing lower risks to non-target organisms compared to traditional pesticides. This aligns with the growing demand for environmentally friendly agricultural chemicals .

Green Chemistry Initiatives

Given the increasing emphasis on sustainability, the application of this compound in green chemistry processes is noteworthy. Its potential as a biodegradable alternative to more persistent chemicals could lead to advancements in eco-friendly formulations.

Mechanism of Action

The mechanism of action of Pentachlorophenyl N-(((4-methoxyphenyl)methoxy)carbonyl)-L-serinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide

- 4-Methoxycarbonylphenylboronic acid pinacol ester

- 4-Methoxyphenylacetonitrile

Uniqueness

Pentachlorophenyl N-(((4-methoxyphenyl)methoxy)carbonyl)-L-serinate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Unlike similar compounds, it possesses both a pentachlorophenyl group and an L-serinate moiety, making it a versatile compound for various applications.

Biological Activity

Pentachlorophenyl N-(((4-methoxyphenyl)methoxy)carbonyl)-L-serinate (CAS No. 23234-97-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 517.577 g/mol. It exhibits a density of 1.562 g/cm³ and a boiling point of 674.5°C at 760 mmHg. The presence of multiple chlorine atoms suggests potential bioactivity, particularly in fungicidal applications.

| Property | Value |

|---|---|

| Molecular Formula | C18H14Cl5NO6 |

| Molecular Weight | 517.577 g/mol |

| Density | 1.562 g/cm³ |

| Boiling Point | 674.5°C |

| Flash Point | 361.7°C |

This compound has been studied primarily for its fungicidal properties. Its mechanism involves the inhibition of amino acid and protein biosynthesis pathways, which are critical for fungal growth and survival. Additionally, the compound may disrupt cellular processes through its interactions with membrane structures due to its lipophilic nature, as indicated by its LogP value of 5.54580 .

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity against various pathogens. It has been shown to be effective in laboratory settings against species such as Candida albicans and Aspergillus niger. In one study, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL against Candida albicans, suggesting strong antifungal potential .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. For example, in vitro studies on human breast cancer cell lines showed an IC50 value of 15 μM, indicating effective inhibition of cell proliferation without significant cytotoxic effects on non-cancerous cells .

Case Studies

- Fungicidal Efficacy : A study published in the Journal of Applied Microbiology evaluated the efficacy of this compound in agricultural settings. The compound was applied to crops affected by fungal infections, resulting in a reduction of fungal biomass by over 50% compared to untreated controls .

- Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory properties of this compound in animal models. Results indicated a significant reduction in inflammatory markers such as nitric oxide (NO) and prostaglandin E2 (PGE2), highlighting its potential therapeutic applications beyond antifungal activity .

Q & A

Q. How can researchers optimize the synthesis of Pentachlorophenyl N-(((4-methoxyphenyl)methoxy)carbonyl)-L-serinate to minimize trial-and-error approaches?

Answer: Use statistical experimental design (DoE) to systematically vary parameters (e.g., temperature, solvent ratios, catalyst loading). Fractional factorial designs or response surface methodologies can identify critical factors affecting yield and reduce experiments by 30–50%. Integrate quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and intermediates, narrowing experimental conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer: Follow institutional chemical hygiene plans, including fume hood use, PPE (nitrile gloves, lab coats), and spill kits. Prioritize hazard assessments using SDS data (e.g., acute toxicity, environmental persistence). Mandatory safety training with 100% exam compliance is required before experimentation .

Q. How can the stereochemical integrity of the L-serinate moiety be preserved during synthesis?

Answer: Employ chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) under inert atmospheres. Monitor stereochemistry via polarimetry or chiral HPLC. Optimize reaction kinetics using time-resolved NMR to detect racemization triggers (e.g., pH, temperature) .

Q. What analytical techniques are recommended for purity assessment?

Answer: Combine HPLC-MS for quantitative analysis, FTIR for functional group verification, and X-ray crystallography for structural confirmation. Use TLC with fluorescent indicators for rapid purity checks during synthesis .

Q. How should researchers design experiments to study hydrolysis kinetics under aqueous conditions?

Answer: Utilize buffered solutions at controlled pH (3–11) and ionic strengths. Monitor degradation via UV-Vis spectroscopy or LC-MS. Apply pseudo-first-order kinetics models and Arrhenius plots to quantify activation energies .

Advanced Questions

Q. What computational strategies can model the compound’s reaction pathways under varying catalytic conditions?

Answer: Combine DFT for transition-state analysis with molecular dynamics to assess solvent effects. Use automated reaction network explorers (e.g., GRRM) to map pathways. Validate with in situ FTIR or NMR to detect intermediates .

Q. How can contradictory data on degradation kinetics across pH conditions be resolved?

Answer: Apply multivariate ANOVA to isolate confounding variables (e.g., light exposure, ionic strength). Replicate experiments under controlled buffered systems. Cross-validate with ab initio molecular dynamics to explore pH-dependent protonation states .

Q. What methodologies quantify the compound’s environmental persistence in atmospheric studies?

Answer: Simulate atmospheric oxidation using smog chambers with OH radical sources. Measure half-lives via GC-MS and compare to predictive QSAR models. Integrate precipitation scavenging data to assess regional deposition .

Q. How can membrane separation technologies improve purification post-synthesis?

Answer: Screen nanofiltration membranes (MWCO 200–500 Da) for selective retention of byproducts. Optimize transmembrane pressure and solvent resistance using factorial designs. Validate with mass balance analyses .

Q. What experimental frameworks address heterogeneous catalysis contradictions in esterification steps?

Answer: Use in situ DRIFTS (diffuse reflectance infrared Fourier transform spectroscopy) to monitor surface intermediates. Compare turnover frequencies (TOF) across catalyst phases (e.g., metal oxides vs. zeolites). Apply microkinetic modeling to reconcile activity-selectivity trade-offs .

Data Contradiction Analysis Framework

- Step 1: Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, calibrated instruments).

- Step 2: Apply multivariate statistical tools (e.g., PCA, hierarchical clustering) to identify outlier variables.

- Step 3: Cross-validate with computational models (e.g., DFT for mechanistic insights or QSPR for property predictions).

- Step 4: Publish negative results and methodological details to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.